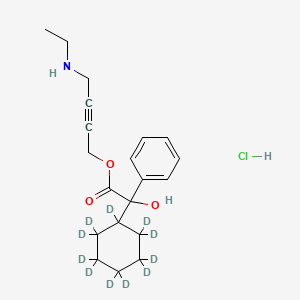

rac Desethyl Oxybutynin-d11 Hydrochloride

Descripción general

Descripción

rac Desethyl Oxybutynin-d11 Hydrochloride: is a deuterated analog of desethyl oxybutynin, which is an active metabolite of oxybutynin. Oxybutynin is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of oxybutynin due to its stable isotopic labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of rac Desethyl Oxybutynin-d11 Hydrochloride involves the deuteration of the parent compound, desethyl oxybutynin. The process typically includes the following steps:

Deuteration: Introduction of deuterium atoms into the molecular structure of desethyl oxybutynin.

Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis services are often employed to meet specific research requirements .

Análisis De Reacciones Químicas

Types of Reactions: : rac Desethyl Oxybutynin-d11 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Mechanism of Action

Rac Desethyl Oxybutynin-d11 Hydrochloride functions as an antimuscarinic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bladder. This leads to relaxation of the detrusor muscle, thereby reducing urinary urgency and frequency. The compound is also noted for its reduced side effects compared to its parent compound, oxybutynin, particularly concerning dry mouth, which is a common adverse effect associated with anticholinergic medications.

Analytical Method Development

One of the significant applications of this compound lies in its use in analytical method development . It serves as an internal standard in the quantification of oxybutynin and its metabolites in biological samples. The deuterated form allows for enhanced sensitivity and specificity in mass spectrometry techniques, facilitating accurate pharmacokinetic studies and therapeutic monitoring .

Quality Control in Pharmaceutical Manufacturing

The compound is utilized in quality control applications for the pharmaceutical industry, particularly during the production of oxybutynin formulations. Its stable isotopic nature aids in method validation processes, ensuring that drug products meet regulatory standards for purity and potency .

Case Study: Efficacy and Safety Profile

A notable case study evaluated the efficacy of oxybutynin formulations, including those containing this compound, in managing symptoms of overactive bladder. The study demonstrated a significant reduction in urinary frequency and urgency among patients treated with controlled-release formulations that incorporated this compound. Furthermore, it highlighted a lower incidence of dry mouth compared to traditional formulations .

Clinical Trials on Hyperhidrosis Management

In another investigation into the management of hyperhidrosis (excessive sweating), this compound was assessed for its effectiveness when used topically. The findings indicated that topical formulations significantly reduced systemic exposure while maintaining efficacy, thus minimizing side effects associated with oral administration .

Comparative Pharmacokinetics

A comprehensive review of pharmacokinetic profiles revealed that this compound exhibits favorable absorption characteristics when administered via different routes (oral vs. intravesical). Studies indicated that intravesical administration resulted in higher concentrations of the parent drug relative to its metabolite, enhancing therapeutic outcomes while reducing adverse effects .

Future Directions and Research Opportunities

The ongoing research into this compound suggests potential applications beyond urinary disorders. Investigations into its role in managing conditions such as nocturnal enuresis and neurogenic bladder are underway, with preliminary results indicating promising outcomes .

Mecanismo De Acción

rac Desethyl Oxybutynin-d11 Hydrochloride exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, thereby reducing the urge to void. The compound binds to muscarinic receptors in the bladder, submaxillary gland, heart, and colon with high affinity, leading to its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Desethyl Oxybutynin: The non-deuterated form of the compound.

Oxybutynin: The parent compound from which desethyl oxybutynin is derived.

N-Desethyl Oxybutynin: Another metabolite of oxybutynin with similar properties.

Uniqueness: : rac Desethyl Oxybutynin-d11 Hydrochloride is unique due to its stable isotopic labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems.

Actividad Biológica

Rac Desethyl Oxybutynin-d11 Hydrochloride is a deuterated analog of the antimuscarinic agent oxybutynin, primarily used in the treatment of overactive bladder (OAB). The compound's biological activity is closely linked to its pharmacological properties, including its ability to antagonize muscarinic receptors, particularly the M3 subtype located in the detrusor muscle of the bladder. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical implications.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. Its primary action is on the M3 receptors in the bladder, which are responsible for mediating detrusor muscle contraction. By inhibiting these receptors, the drug effectively reduces involuntary bladder contractions and increases bladder capacity.

Binding Affinity

Research indicates that both oxybutynin and its active metabolite, N-desethyl-oxybutynin, exhibit similar binding affinities to muscarinic receptors. In vitro studies have shown that:

- The pKi values for both compounds are comparable, with oxybutynin at 8.5 and N-desethyl-oxybutynin at 8.7 in parotid gland tissues .

- Both compounds significantly inhibit carbachol-induced contractions in human detrusor muscle, with N-desethyl-oxybutynin showing slightly higher efficacy .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

The compound's deuterated nature may influence its metabolic stability and pharmacokinetic profile compared to non-deuterated forms.

Clinical Implications

This compound has been studied for its potential to reduce side effects commonly associated with oxybutynin therapy, particularly dry mouth. The transdermal delivery system minimizes peak plasma concentrations and maintains steady drug levels, thereby reducing the formation of N-desethyl-oxybutynin .

Case Studies

- Transdermal Patch Development : A case study highlighted how reformulating oxybutynin into a transdermal patch reduced side effects related to oral administration. This formulation allowed for sustained release and minimized fluctuations in drug levels, resulting in better patient compliance and fewer reports of dry mouth .

- Comparative Efficacy : Another study compared rac Desethyl Oxybutynin-d11 with traditional formulations of oxybutynin. It found that patients using the deuterated form experienced fewer adverse effects while maintaining similar therapeutic efficacy in managing OAB symptoms .

Propiedades

IUPAC Name |

4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-GXLPIGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675795 | |

| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216405-15-0 | |

| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.